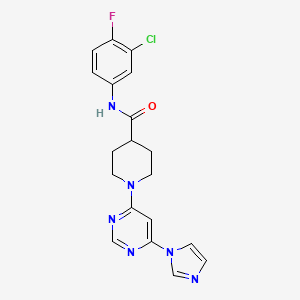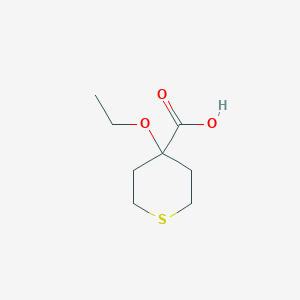
8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques:
The initial stage might involve preparing the purine nucleus through a condensation reaction between 6-chloropurine and hexylamine, followed by N-alkylation.
The intermediate is then modified through reaction with 2-hydroxy-3-(4-methoxyphenoxy)propanol under controlled conditions to introduce the desired substituents.
Typical reaction conditions involve solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to 100°C.
Industrial Production Methods:
Industrially, large-scale production might involve optimizing the aforementioned laboratory conditions to achieve higher yields and purity.
Use of automated reactors and continuous flow systems could be employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group can be converted into ketones or aldehydes using agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction can occur at the double bonds or substituents using reagents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution at the purine ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: PCC, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong nucleophiles like NH3 or R-OH under basic conditions.
Major Products Formed:
Oxidation leads to carbonyl derivatives.
Reduction yields alcohols or alkanes.
Substitution varies based on the nucleophile used, resulting in a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in synthesizing complex molecules. Its structural framework provides a basis for creating analogs with potential activity.
Biology: Studies explore its potential as a biochemical modulator. Its interaction with enzymes or receptors offers insights into its use as a molecular probe.
Medicine: This compound's structure hints at potential antiviral, anticancer, or anti-inflammatory activities. Purine derivatives are well-known for their pharmacological properties.
Industry: It might be used in materials science for developing novel polymers or as a catalyst in organic reactions.
Mecanismo De Acción
Effects and Molecular Targets:
The compound likely exerts its effects by binding to specific molecular targets like enzymes or receptors, altering their activity.
Its structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways.
Pathways Involved:
It may interfere with nucleotide synthesis, DNA replication, or signal transduction pathways, depending on its specific binding affinity and selectivity.
Comparación Con Compuestos Similares
Caffeine (1,3,7-Trimethylxanthine), another purine derivative, has stimulant properties.
Theobromine (3,7-Dimethylxanthine), found in chocolate, exhibits mild stimulant effects.
Adenine (6-Aminopurine), a key component of DNA, is essential for biological processes.
And there you have it, a comprehensive breakdown of the compound. Whether you're delving into a laboratory synthesis or evaluating its pharmacological potential, this compound certainly brings a lot to the table. Let me know if there’s more I can dive into.
Propiedades
IUPAC Name |
8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c1-4-5-6-7-12-23-21-24-19-18(20(29)25-22(30)26(19)2)27(21)13-15(28)14-32-17-10-8-16(31-3)9-11-17/h8-11,15,28H,4-7,12-14H2,1-3H3,(H,23,24)(H,25,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOYDBUOZLHMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2370230.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2370234.png)


![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)
![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)




![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2370251.png)

